Benzoyl coenzyme A lithium salt
Overview
Description
Benzoyl coenzyme A lithium salt, also known as Benzoyl CoA lithium salt, is a component of benzoyl-coenzyme A . It has an empirical formula of C28H40N7O17P3S and a molecular weight of 871.64 . It is an intermediate in the CoA-dependent epoxide pathway, synthesized from benzoate in the presence of the enzyme benzoate-CoA ligase .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: [Li].CC©(COP(O)(=O)OP(O)(=O)OCC1OC(C(O)C1OP(O)(O)=O)n2cnc3c(N)ncnc23)C(O)C(=O)NCCC(=O)NCCSC(=O)c4ccccc4 .Chemical Reactions Analysis
This compound is further converted to 2,3-epoxybenzoyl-CoA, a step catalyzed by benzoyl-CoA reductase (BoxA) and benzoyl-CoA oxygenase (BoxB) . It is also a substrate for specific alcohol acyltransferase characterization and biphenyl synthesis .Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in water at a concentration of 50 mg/mL . The storage temperature recommended for this compound is -20°C .Scientific Research Applications
Benzoate Metabolism Studies
Benzoyl coenzyme A (CoA) lithium salt is used in the study of benzoate metabolism. It serves as an intermediate in the CoA-dependent epoxide pathway, synthesized from benzoate in the presence of benzoate-CoA ligase . This application is crucial for understanding the biochemical pathways involved in the degradation and utilization of benzoate compounds.
Substrate for Enzymatic Reactions
It acts as a substrate for benzoyl-CoA reductase (box A), which is involved in the reduction of aromatic compounds . This enzyme plays a significant role in the anaerobic degradation of aromatic compounds, making Benzoyl CoA lithium salt valuable for studying these processes.
Polyketide Synthesis
Benzoyl CoA lithium salt is a starter substrate for type-III polyketide synthase . Polyketides are a class
Mechanism of Action
Target of Action
Benzoyl coenzyme A lithium salt, also known as Benzoyl CoA, primarily targets the CoA-dependent epoxide pathway . It is synthesized from benzoate in the presence of the enzyme benzoate-CoA ligase . It is a substrate of benzoyl-CoA reductase (BoxA) and a starter substrate for type-III polyketide synthase . It also acts as a substrate for plant enzymes biphenyl synthase (BIS) and benzophenone synthase (BPS) .
Mode of Action
Benzoyl CoA interacts with its targets to initiate a series of biochemical reactions. It is converted to 2,3-epoxybenzoyl-CoA , a step catalyzed by benzoyl-CoA reductase (BoxA) and benzoyl-CoA oxygenase (BoxB) . This conversion is a critical step in the CoA-dependent epoxide pathway .
Biochemical Pathways
The affected pathway is the CoA-dependent epoxide pathway . The conversion of Benzoyl CoA to 2,3-epoxybenzoyl-CoA leads to the breakdown of benzoyl-CoA, which is subsequently oxidized . This pathway is crucial for the metabolism of benzoate .
Pharmacokinetics
It is known that benzoyl coa is an intermediate in the coa-dependent epoxide pathway, indicating that it is metabolized in this pathway .
Result of Action
The result of Benzoyl CoA’s action is the production of 2,3-epoxybenzoyl-CoA . This compound is a critical intermediate in the CoA-dependent epoxide pathway, leading to the breakdown and subsequent oxidation of benzoyl-CoA .
Action Environment
It is known that the enzyme benzoate-coa ligase, which is involved in the synthesis of benzoyl coa, is present in certain bacteria such asComamonas testosteroni . This suggests that the action of Benzoyl CoA may be influenced by the presence of specific microorganisms in the environment.
Safety and Hazards
properties
InChI |
InChI=1S/C28H40N7O17P3S.Li/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35;/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43); | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTZMXZFJIIHOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40LiN7O17P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
878.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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